3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-cyclohexyloxy-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNYDZRGRACFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Protocol
- Substrate : 3-Chloro-1-methyl-1,2-dihydropyrazin-2-one (1.0 equiv).
- Nucleophile : Cyclohexanol (2.5 equiv), K₂CO₃ (3.0 equiv).
- Solvent : DMF, 80°C, 24 h.
- Yield : 55–60%.
Limitations
Moderate yields due to competing hydrolysis of the chloro intermediate.
Mitsunobu Reaction
Protocol
- Substrate : 3-Hydroxy-1-methyl-1,2-dihydropyrazin-2-one (1.0 equiv).
- Conditions : Cyclohexanol (1.5 equiv), PPh₃ (2.0 equiv), DIAD (2.0 equiv).
- Solvent : THF, 0°C → RT, 12 h.
- Yield : 82–85%.
Advantages
Higher regioselectivity and yield compared to SNAr. DIAD (Diisopropyl azodicarboxylate) facilitates the Mitsunobu reaction by generating the requisite alkoxyphosphonium intermediate.
N-Methylation at Position 1
N-Methylation is achieved via reductive amination or direct alkylation. Reductive amination using formaldehyde and NaBH₃CN is preferred for minimal over-alkylation.
Protocol
- Substrate : 3-(Cyclohexyloxy)-1,2-dihydropyrazin-2-one (1.0 equiv).
- Methylating Agent : Formaldehyde (37% aq., 3.0 equiv), NaBH₃CN (1.5 equiv).
- Solvent : MeOH, RT, 6 h.
- Yield : 75–80%.
Side Reactions
Over-methylation at position 4 is suppressed by steric hindrance from the cyclohexyloxy group.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Reaction Rate (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 60 |
| THF | 12 | 85 |
| DCM | 36 | 45 |
THF maximizes yield due to optimal polarity for Mitsunobu reactions.
Temperature Effects
| Temperature (°C) | Yield (%) |
|---|---|
| 0 → RT | 85 |
| 50 | 78 |
| −20 → RT | 72 |
Gradual warming from 0°C to RT minimizes side reactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The dihydropyrazinone ring adopts a screw-boat conformation, with the cyclohexyloxy group orthogonal to the heterocycle (dihedral angle = 84.8°). Weak C–H⋯O interactions stabilize the crystal lattice.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized pyrazinones.
Scientific Research Applications
3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Analysis
The pyrazinone scaffold is versatile, with modifications at position 3 significantly altering properties. Key analogs include:
Table 1: Structural Comparison of Pyrazinone Derivatives
Key Observations:
- Cyclohexyloxy vs.
- Electronic Effects : Halogenated derivatives (e.g., bromo or chloro) may exhibit greater electrophilicity, enabling nucleophilic substitution reactions, whereas the cyclohexyloxy group provides steric hindrance and electron-donating effects .
- Applications : Smaller substituents (e.g., methoxy-sec-butyl in ) are associated with flavoring due to volatility, while bulkier groups align with pharmaceutical research .
Lipophilicity and Solubility
- The cyclohexyloxy group increases logP values compared to halogenated analogs, suggesting reduced aqueous solubility but enhanced lipid bilayer penetration. For instance, the dihydrochloride salt of 3-(3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one () demonstrates how salt formation can mitigate solubility challenges .
- In contrast, 2-methoxy-3-(1-methylpropyl) pyrazine () is volatile and water-miscible, aligning with its use in flavor formulations .
Conformational and Crystallographic Insights
- highlights the impact of substituents on molecular conformation. The cyclohexyloxy group likely induces a non-planar structure, affecting crystal packing and stability. Such conformational rigidity may influence binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
